2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
Description
The compound 2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a structurally complex molecule featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethoxyphenyl group at the 5-position and a sulfanyl-linked morpholine-acetyl moiety at the 2-position. The oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, which are advantageous in medicinal chemistry .
Properties
IUPAC Name |
2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-21-11-3-4-13(22-2)12(9-11)15-17-18-16(24-15)25-10-14(20)19-5-7-23-8-6-19/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJGTSODJIQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the oxadiazole ring. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction with an appropriate halide or tosylate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, tosylates.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential antimicrobial and anticancer activities. Research indicates that derivatives of oxadiazoles exhibit significant biological activity against various cancer cell lines and pathogens.
| Activity Type | Targeted Cell Lines | Observed Activity |
|---|---|---|
| Anticancer | Renal Cancer (UO-31), Breast Cancer (MCF) | Growth inhibition up to 76.82% |
| Antibacterial | Various bacterial strains | MIC ranging from 4 to 8 μg/mL |
| Antifungal | Various fungal strains | MIC of 4 μg/mL |
Studies have demonstrated that modifications to the oxadiazole structure can enhance efficacy against specific types of cancer, such as leukemia and breast cancer .
Material Science
In industrial applications, this compound serves as a building block for synthesizing new materials with tailored properties. The incorporation of the oxadiazole moiety into polymers can impart desirable characteristics such as thermal stability and enhanced mechanical properties. Researchers are exploring its use in coatings and electronic materials due to these attributes .
Chemical Synthesis
The compound is utilized in synthetic chemistry as a precursor for developing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions. This versatility makes it valuable in the synthesis of novel pharmaceuticals and agrochemicals .
Case Studies
Several studies have highlighted the applications of 2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one:
- Anticancer Activity : A study evaluated various derivatives against multiple cancer cell lines following the National Cancer Institute protocols. The findings indicated significant growth inhibition in certain cell lines due to structural modifications that enhanced bioactivity .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of compounds similar to this one against standard bacterial strains. Results showed comparable efficacy to established antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of 2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and sulfanyl group may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural analogues can be categorized based on variations in the oxadiazole substituents and appended functional groups:
Key Observations :
- Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group contrasts with the indolylmethyl () and thiazolylmethyl () groups in other oxadiazole derivatives.
- Morpholine vs. Amide Linkages : The morpholine-acetyl group replaces traditional amide linkages (e.g., ). Morpholine’s oxygen atom may improve aqueous solubility relative to aromatic amides, which often exhibit lower solubility .
Physicochemical Properties
- Molecular Weight : The target compound (~409 g/mol) falls within the range of bioactive oxadiazoles (375–428 g/mol in ), adhering to Lipinski’s rule for drug-likeness.
- Solubility: The morpholine group likely enhances solubility compared to purely aromatic derivatives (e.g., ’s methylphenyl propanamides), which require polar solvents like ethanol for recrystallization .
Biological Activity
The compound 2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H19N3O4S
- Molecular Weight : 337.39406 g/mol
- IUPAC Name : this compound
- SMILES : COc1ccc(cc1OC)c2nnc(SC(C)C(=O)N(C)C)o2
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety exhibit activity against a range of bacterial strains. A study evaluating various oxadiazole derivatives found that those with specific substituents on the phenyl ring demonstrated enhanced antibacterial effects against Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. In particular, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation. For example, a recent evaluation of oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Studies have demonstrated that oxadiazole derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Biomolecules : The compound can interact with various biomolecules such as proteins and nucleic acids, leading to alterations in their functions.
- Oxidative Stress Induction : It may induce oxidative stress in cells, which can result in apoptosis and inhibit cancer cell growth.
- Enzyme Binding : The sulfanyl group in the structure allows for potential binding with enzyme active sites, leading to inhibition.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Antimicrobial Activity : A synthesized series of 1,3,4-oxadiazoles were tested against multiple bacterial strains. Results showed that certain substitutions on the phenyl ring significantly enhanced antimicrobial efficacy .
- Anticancer Evaluation : Research involving oxadiazole derivatives demonstrated their effectiveness in inhibiting tumor growth in animal models. These compounds were shown to disrupt cell cycle progression and promote apoptosis .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that oxadiazole derivatives could effectively inhibit AChE and urease activities, suggesting their potential therapeutic applications in treating related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
